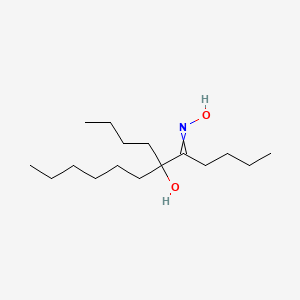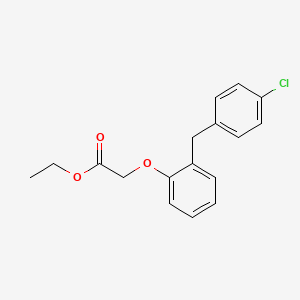
Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester is an organic compound that belongs to the class of phenoxy esters. This compound is characterized by the presence of a phenoxy group attached to an ethyl ester of acetic acid, with a 4-chlorobenzyl substituent on the phenoxy ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester typically involves the esterification of acetic acid with 2-(2-(4-chlorobenzyl)phenoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol, yielding 2-(2-(4-chlorobenzyl)phenoxy)ethanol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, replacing the chlorine atom with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-(4-chlorobenzyl)phenoxy)acetic acid.
Reduction: Formation of 2-(2-(4-chlorobenzyl)phenoxy)ethanol.
Substitution: Formation of various substituted phenoxy esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The chlorobenzyl substituent may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, 2-(2-(4-fluorobenzyl)phenoxy)-, ethyl ester
- Acetic acid, 2-(2-(4-bromobenzyl)phenoxy)-, ethyl ester
- Acetic acid, 2-(2-(4-methylbenzyl)phenoxy)-, ethyl ester
Uniqueness
Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
71549-05-8 |
|---|---|
Fórmula molecular |
C17H17ClO3 |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
ethyl 2-[2-[(4-chlorophenyl)methyl]phenoxy]acetate |
InChI |
InChI=1S/C17H17ClO3/c1-2-20-17(19)12-21-16-6-4-3-5-14(16)11-13-7-9-15(18)10-8-13/h3-10H,2,11-12H2,1H3 |
Clave InChI |
SXYMAGONWZFLSP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC=CC=C1CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


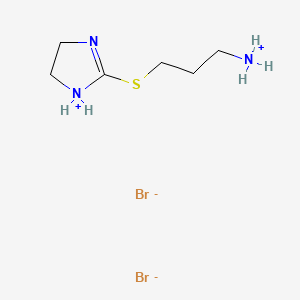


![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
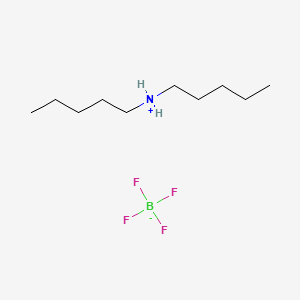
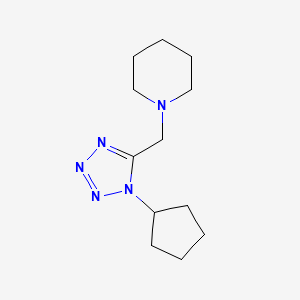
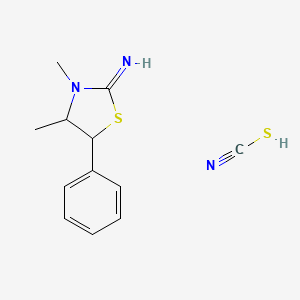
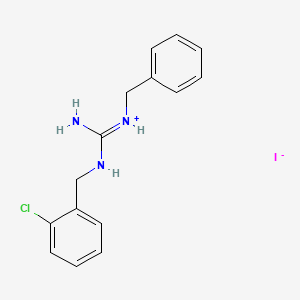
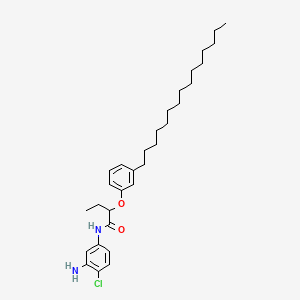
![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)

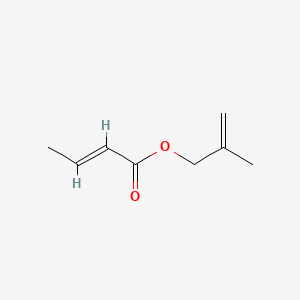
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
